

An In-depth Technical Guide to Methyl Benzoylformate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl benzoylformate	
Cat. No.:	B094893	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl benzoylformate** (MBF), a versatile organic compound with significant applications in industrial and research settings. This document details its chemical identity, molecular structure, and physicochemical properties. It presents a thorough review of its synthesis methodologies, including detailed experimental protocols. Furthermore, this guide explores the compound's diverse applications, with a particular focus on its role as a photoinitiator in UV curing processes and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide also touches upon its potential relevance in the context of cancer metabolism, an emerging area of interest. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Methyl benzoylformate, also known as methyl phenylglyoxylate, is an organic compound classified as an α -keto ester. Its unique structure, featuring adjacent carbonyl groups, is key to its reactivity and diverse applications.

• CAS Number: 15206-55-0[1][2]

Molecular Formula: C₉H₈O₃[1][2]

• Molecular Weight: 164.16 g/mol [1][2]

• IUPAC Name: methyl 2-oxo-2-phenylacetate[3]

• Synonyms: Methyl phenylglyoxylate, Phenylglyoxylic acid methyl ester, Photoinitiator-MBF[2] [4]

The molecular structure of **Methyl benzoylformate** consists of a benzoyl group attached to a methyl ester via a carbonyl group.

Figure 1: 2D Molecular Structure of Methyl benzoylformate.

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and spectroscopic data for **Methyl benzoylformate** is provided below for easy reference.

Physicochemical Properties

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[4][5]
Odor	Sweet, fruity	[5]
Boiling Point	246-248 °C	[2]
Density	1.155 g/mL at 25 °C	[2]
Refractive Index	n20/D 1.526	[2]
Solubility	Moderately soluble in water; soluble in organic solvents like ethanol, ether, and acetone.	[5]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **Methyl** benzoylformate.

Table 2: 1H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9-8.1	Multiplet	2H	Aromatic protons (ortho to C=O)
~7.4-7.7	Multiplet	3H	Aromatic protons (meta, para)
~3.9	Singlet	3H	Methyl protons (- OCH₃)

Table 3: 13C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~186	Benzoyl Carbonyl Carbon (C=O)
~163	Ester Carbonyl Carbon (O-C=O)
~134	Aromatic Carbon (para)
~132	Aromatic Carbon (ipso)
~130	Aromatic Carbon (ortho)
~129	Aromatic Carbon (meta)
~53	Methyl Carbon (-OCH₃)

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~1735	C=O stretch (ester carbonyl)
~1685	C=O stretch (ketone carbonyl)
~1600, 1450	C=C stretch (aromatic ring)
~1200-1300	C-O stretch (ester)

Table 5: Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
164	[M]+ (Molecular ion)
133	[M - OCH ₃] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Methyl benzoylformate** and its application in UV curing.

Synthesis of Methyl Benzoylformate

Several methods for the synthesis of **Methyl benzoylformate** have been reported. Below are two detailed protocols.

This method involves the direct esterification of benzoylformic acid using a solid acid catalyst.

- Materials:
 - Benzoylformic acid
 - Anhydrous methanol
 - TiO₂/SO₄²⁻ solid acid catalyst
 - Cyclohexane (solvent)
 - Petroleum ether
 - Ethyl acetate
 - Anhydrous sodium sulfate
- Procedure:
 - To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add benzoylformic acid (10.0 mmol, 1.50 g), anhydrous methanol (11.0 mmol, 0.35 g), TiO₂/SO₄²⁻ catalyst (0.08 g), and cyclohexane (10 mL).
 - Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
 - Filter the mixture through a Büchner funnel under reduced pressure to recover the solid acid catalyst.

- Wash the filter cake with anhydrous methanol and combine the filtrates.
- Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mixture of petroleum ether and ethyl acetate (95:5) as the eluent.
- Collect the fractions containing the pure product and evaporate the solvent to yield Methyl benzoylformate. The purity can be confirmed by HPLC.[1]

This protocol describes a two-step synthesis starting from acetophenone.

- Step 1: Synthesis of 2,2-Dimethoxyacetophenone
 - In a 2000 L reactor, add methanol (600 kg) and acetophenone (240 kg).
 - Under ice water cooling, feed dry hydrogen chloride gas (64 kg).
 - Maintain the temperature at 30-35 °C and feed methyl nitrite (260 kg).
 - Continue the reaction at this temperature for 2 hours.
 - After the reaction, distill off the methanol to obtain the crude product.
 - Add toluene (400 kg) and neutralize with a 10% sodium hydroxide solution.
 - Separate the upper toluene layer and distill off the toluene to obtain crude 2,2dimethoxyacetophenone.[6]
- Step 2: Synthesis of Methyl benzoylformate
 - o In a 1000 mL reaction flask, add 2,2-dimethoxyacetophenone (180 g), 4-methyl-2,6-di-tert-butylphenol (catalyst, 18 g), and chlorobenzene (400 g).
 - Heat the mixture to 110-120 °C.
 - Slowly add bromine (158 g). Methyl bromide and hydrogen bromide gas will be produced.
 - Continue stirring for 1 hour after the addition is complete.

- Cool the reaction mixture and purge with nitrogen to remove excess bromine and hydrogen bromide.
- Wash the solution with saturated sodium carbonate solution and separate the layers.
- Distill off the chlorobenzene from the lower layer under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum rectification to obtain **Methyl benzoylformate**.[6]

Application in UV Curing of Wood Coatings

Methyl benzoylformate is an efficient photoinitiator for UV-curable coatings.

- Materials:
 - Urethane acrylate or epoxy acrylate oligomer
 - Reactive diluent (e.g., tripropylene glycol diacrylate TPGDA)
 - Methyl benzoylformate (Photoinitiator)
 - Amine synergist (co-initiator, if required for Type II photoinitiators)
 - Wood substrate (e.g., yellow birch panels)
- Procedure:
 - Prepare the UV-curable formulation by mixing the acrylate oligomer, reactive diluent, and Methyl benzoylformate in the desired proportions. For a Type II mechanism, an amine synergist is also added. A typical formulation might contain 1-5% by weight of the photoinitiator.
 - Apply a thin film of the formulation onto the wood substrate using a suitable method such as roll coating or curtain coating.
 - Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp)
 with a specific intensity and dose. The curing speed can be very high, often taking only a

few seconds.

 The cured coating can then be tested for properties such as hardness, adhesion, and chemical resistance.[7][8][9]

Applications in Drug Development and Organic Synthesis

Methyl benzoylformate serves as a valuable building block in organic synthesis due to its reactive α -keto ester functionality.

Intermediate in Pharmaceutical Synthesis

It is a precursor for various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[10] A notable example is its potential use in the synthesis of Glycopyrrolate, an anticholinergic drug. The synthesis involves the reaction of a derivative of **Methyl benzoylformate** (methyl cyclopentylmandelate) with N-methyl-3-pyrrolidinol followed by quaternization.[11]

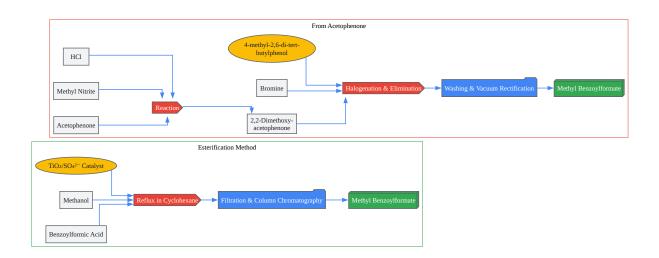
Versatile Reagent in Organic Reactions

Methyl benzoylformate can participate in a variety of organic reactions, including:

- Hydrolysis: To form benzoylformic acid.[5]
- Reductions: To form methyl mandelate.
- Condensation Reactions: Such as aldol and Claisen condensations.
- Grignard Reactions: To produce α-hydroxy acids after hydrolysis.

Potential Role in Cancer Metabolism

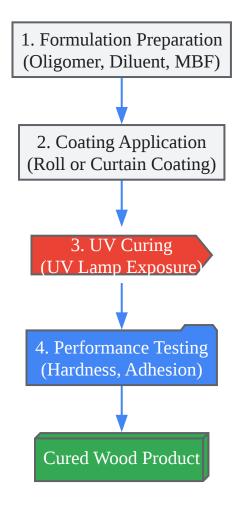
The role of α -keto esters in cellular metabolism is an area of active research. **Methyl benzoylformate** has been identified as a metabolite in cancer metabolism.[3][12] While its specific signaling pathway has not been fully elucidated, its structural similarity to key metabolic intermediates like pyruvate and α -ketoglutarate suggests potential interactions with central carbon metabolism pathways that are often dysregulated in cancer.


Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where there is an increased rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen. This metabolic reprogramming is orchestrated by signaling pathways such as the PI3K/AKT/mTOR pathway and is influenced by oncogenes like MYC and tumor suppressors like p53.[13][14]

Enzymes like Pyruvate Kinase M2 (PKM2) play a crucial role in diverting glycolytic intermediates into biosynthetic pathways.[15] It is plausible that α -keto esters like **Methyl benzoylformate** could influence or be influenced by these pathways, potentially by acting as a substrate or inhibitor for certain enzymes or by being a product of aberrant metabolic activity.

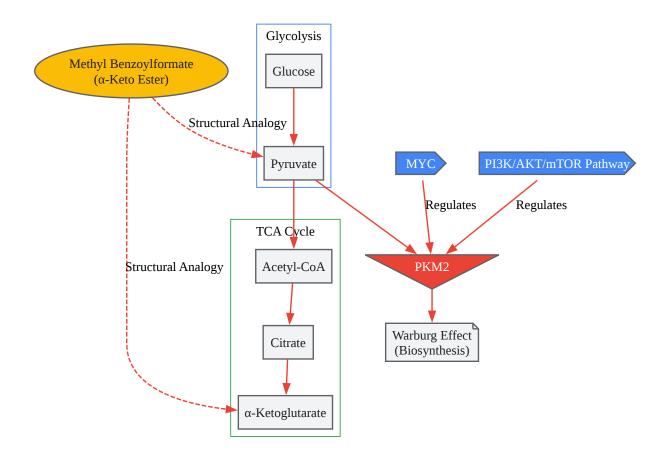
Visualizations

The following diagrams illustrate key workflows and relationships discussed in this guide.



Click to download full resolution via product page

Synthesis pathways for **Methyl benzoylformate**.



Click to download full resolution via product page

Experimental workflow for UV curing of wood coatings.

Click to download full resolution via product page

Potential context of **Methyl benzoylformate** in cancer metabolism.

Conclusion

Methyl benzoylformate is a chemical of significant industrial and academic interest. Its utility as a photoinitiator in the rapidly growing field of UV-curable materials is well-established. For drug development professionals and organic chemists, it represents a versatile and reactive intermediate for the synthesis of a wide array of more complex molecules. While its role in biological systems, particularly in cancer metabolism, is still under investigation, its structural

characteristics suggest a potential for interaction with key metabolic pathways. This guide provides a foundational understanding of **Methyl benzoylformate**, serving as a valuable resource for its synthesis, application, and further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl benzoylformate(15206-55-0) 13C NMR spectrum [chemicalbook.com]
- 2. Methyl benzoylformate 98 15206-55-0 [sigmaaldrich.com]
- 3. Methyl phenylglyoxalate | C9H8O3 | CID 84835 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. KR20140032828A New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient Google Patents [patents.google.com]
- 7. mntap.umn.edu [mntap.umn.edu]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Preparation and Characterisation of UV-Curable Flame Retardant Wood Coating Containing a Phosphorus Acrylate Monomer [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO2020148777A1 Process for preparation of glycopyrrolate intermediate Google Patents [patents.google.com]
- 12. Methyl benzoylformate | 15206-55-0 [chemicalbook.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Targeting the Mevalonate Pathway in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmentation (mass spectrometry) Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Benzoylformate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b094893#cas-number-and-molecular-structure-of-methyl-benzoylformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com